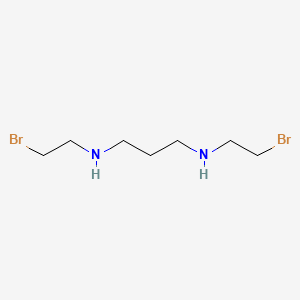
N,N'-bis(2-bromoethyl)-1,3-propanediamine
Overview
Description
N,N’-bis(2-bromoethyl)-1,3-propanediamine: is an organic compound with the molecular formula C7H16Br2N2 It is a derivative of 1,3-propanediamine where both nitrogen atoms are substituted with 2-bromoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method for preparing N,N’-bis(2-bromoethyl)-1,3-propanediamine involves the direct bromination of 1,3-propanediamine using 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete substitution.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where an acyl chloride reacts with N,N’-bis(2-bromoethyl)amine.
Industrial Production Methods: Industrial production of N,N’-bis(2-bromoethyl)-1,3-propanediamine often employs large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-bis(2-bromoethyl)-1,3-propanediamine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Scientific Research Applications
Chemistry: N,N’-bis(2-bromoethyl)-1,3-propanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocycles and polymers.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antineoplastic agent. It has been studied for its ability to form DNA crosslinks, which can inhibit the proliferation of cancer cells .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of flame retardants, plasticizers, and other industrial additives.
Mechanism of Action
The mechanism of action of N,N’-bis(2-bromoethyl)-1,3-propanediamine involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the crosslinking of DNA strands, thereby inhibiting DNA replication and transcription. The compound targets cellular reductases, which facilitate its activation under hypoxic conditions commonly found in tumor tissues .
Comparison with Similar Compounds
N,N’-bis(2-chloroethyl)-1,3-propanediamine: Similar in structure but with chlorine atoms instead of bromine. It exhibits similar reactivity but may have different biological activity due to the difference in halogen atoms.
N,N’-bis(2-iodoethyl)-1,3-propanediamine: Another halogenated derivative with iodine atoms. It is less commonly used due to the higher cost and reactivity of iodine.
N,N’-bis(2-fluoroethyl)-1,3-propanediamine: This compound has fluorine atoms and is used in different contexts due to the unique properties of fluorine.
Uniqueness: N,N’-bis(2-bromoethyl)-1,3-propanediamine is unique due to its balance of reactivity and stability. The bromine atoms provide a good leaving group for substitution reactions, while the overall structure allows for versatile applications in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
N,N'-bis(2-bromoethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Br2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJTHPHVDODHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)CNCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)
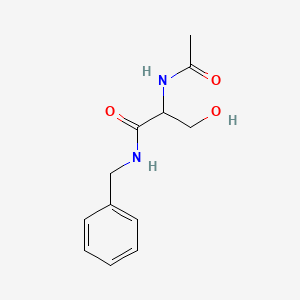

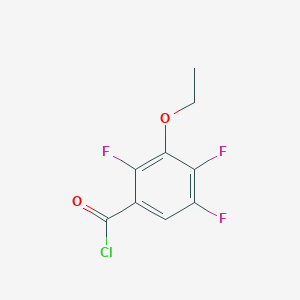
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)
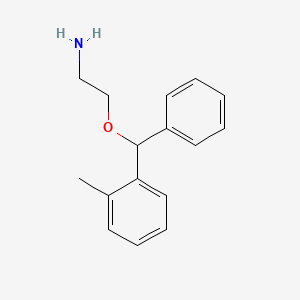
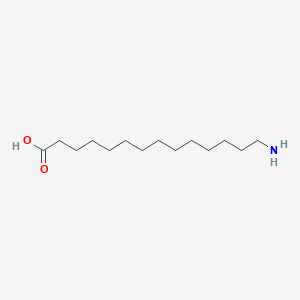
![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)
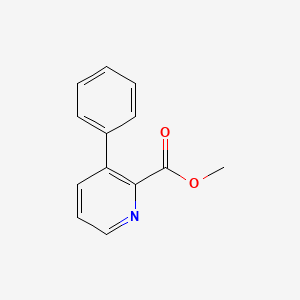
![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
